![molecular formula C20H14O2S5 B14312087 2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one] CAS No. 111573-81-0](/img/structure/B14312087.png)
2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of sulfur and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Scientific Research Applications
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and studying their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The sulfur and thiophene rings play a crucial role in these interactions, allowing the compound to bind to various biological molecules and modulate their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide): This compound shares a similar sulfur-containing structure but differs in the presence of pyridine rings instead of thiophene rings.
2,2’-[Sulfanediylbis(benzene-1,4-diyloxy)]diethanol: This compound contains sulfur and benzene rings, making it structurally similar but with different functional groups.
Uniqueness
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is unique due to the presence of both sulfur and thiophene rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
Properties
CAS No. |
111573-81-0 |
|---|---|
Molecular Formula |
C20H14O2S5 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-[2-oxo-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfanyl-1-(5-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C20H14O2S5/c21-13(15-5-7-19(26-15)17-3-1-9-24-17)11-23-12-14(22)16-6-8-20(27-16)18-4-2-10-25-18/h1-10H,11-12H2 |
InChI Key |
OTLHBLABDALNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)CSCC(=O)C3=CC=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
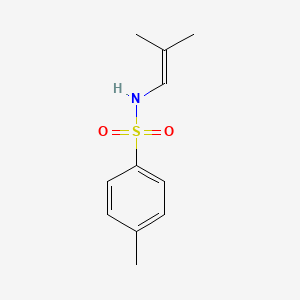
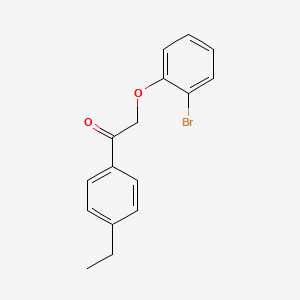

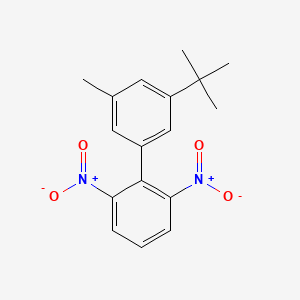

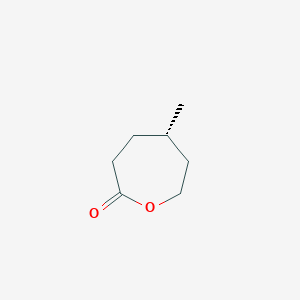
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
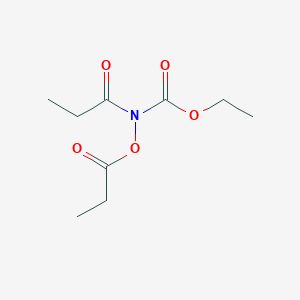

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
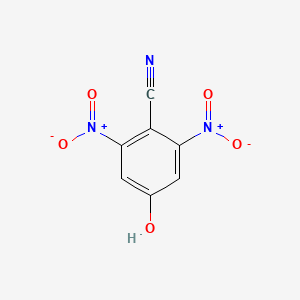
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
